1-Benzyl-1H-indol-5-ylamine
Overview
Description
1-Benzyl-1H-indol-5-ylamine is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in a variety of biological processes as well as in pharmaceutical chemistry due to their presence in many biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 1-Benzyl-1H-indol-5-ylamine, has been reported using Martius Yellow as a starting material. The key steps include iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation . Another related synthesis involves the thermal Fischer indolization of hydrazones, followed by aromatization and substitution reactions to produce various indole derivatives . These methods highlight the complexity and versatility of indole synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole core can significantly affect the compound's properties and reactivity. For example, the X-ray structure analysis of 1,3,5-tris(dimethylamino)benzene, a compound related to the indole structure, shows planar arene rings with puckering of the amino substituents due to steric interactions . This kind of structural information is crucial for understanding the reactivity and potential interactions of indole derivatives like 1-Benzyl-1H-indol-5-ylamine.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including metalation, which is a process where a hydrogen atom is replaced by a metal atom. For example, 1,3,5-tris(dimethylamino)benzene can be metalated with n-butyl-lithium to produce an aryl-lithium compound, which can then be used to synthesize other compounds like phosphane and silane derivatives . These reactions are important for further functionalization of the indole core and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 1-Benzyl-1H-indol-5-ylamine are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of amino groups can increase the basicity of the compound, which may be relevant for its biological activity. Spectroscopic techniques such as 1H NMR, 13C NMR, FAB Mass, and FT-IR are commonly used to identify and characterize these compounds . These techniques provide detailed information about the molecular structure, which is essential for understanding the compound's properties and potential applications.
Scientific Research Applications
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
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Benzylic Amine Synthesis by Amination (Arylation)
- This process involves the synthesis of benzylic amines through amination or arylation. It’s an efficient method to produce a variety of arylmethylamines in very good yields .
- The reaction is mediated by PIFA and NBS and can be performed at ambient temperature within 1 hour .
- The results show that this method can produce primary aryl-, heteroaryl-, and alkyl amines .
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- This process involves the synthesis of indoles, a class of organic compounds that are widely used in medicinal chemistry .
- The method involves the use of a transition-metal/quinone complex as a catalyst for the aerobic dehydrogenation of 3° indolines to the corresponding indoles .
- The results show that this method can produce a wide array of N-methylated, N-ethylated, and N-alkylated amines in good yields with wide functional group tolerance .
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Biological Potential of Indole Derivatives
- Indole derivatives possess various biological activities and have been found in many important synthetic drug molecules .
- These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- The results show that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Benzylic Amine Synthesis by Amination (Arylation)
- This process involves the synthesis of benzylic amines through amination or arylation. It’s an efficient method to produce a variety of arylmethylamines in very good yields .
- The reaction is mediated by PIFA and NBS and can be performed at ambient temperature within 1 hour .
- The results show that this method can produce primary aryl-, heteroaryl-, and alkyl amines .
-
- This process involves the synthesis of indoles, a class of organic compounds that are widely used in medicinal chemistry .
- The method involves the use of a transition-metal/quinone complex as a catalyst for the aerobic dehydrogenation of 3° indolines to the corresponding indoles .
- The results show that this method can produce a wide array of N-methylated, N-ethylated, and N-alkylated amines in good yields with wide functional group tolerance .
-
Biological Potential of Indole Derivatives
- Indole derivatives possess various biological activities and have been found in many important synthetic drug molecules .
- These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- The results show that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Indoles are considered interesting heterocyclic compounds due to their wide range of biological activities . Therefore, the development of new methodologies for the construction of this ever-relevant heteroaromatic ring continues to attract attention . The synthesis of new indole derivatives using 1H-indol-5-ylamine as a starting material represents a promising direction for future research .
properties
IUPAC Name |
1-benzylindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDNPZLYDODKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383269 | |
Record name | 1-Benzyl-1H-indol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-indol-5-ylamine | |
CAS RN |
26807-73-8 | |
Record name | 1-(Phenylmethyl)-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26807-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-1H-indol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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